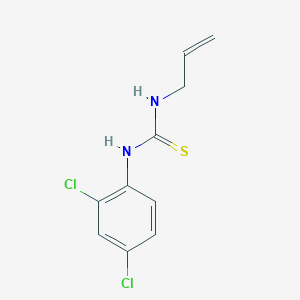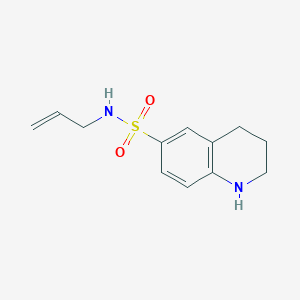![molecular formula C19H15N3O5S2 B12123897 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123897.png)
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with 4-methoxybenzaldehyde under acidic conditions to form an intermediate, which is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a dehydrating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((furan-2-ylmethyl)amino)benzoic acid
- N’-acryloyl-N’-phenylfuran-2-carbohydrazide
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a furan ring, a thiadiazole moiety, and a pyrrol-2-one structure. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C19H15N3O5S2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H15N3O5S2/c1-26-11-7-5-10(6-8-11)14-13(15(23)12-4-3-9-27-12)16(24)17(25)22(14)18-20-21-19(28-2)29-18/h3-9,14,24H,1-2H3 |
Clave InChI |
HBBKKCFUZYVMAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)

![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)

![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)

![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)
![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)
![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)
![2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide](/img/structure/B12123891.png)
